4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid
Overview
Description
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid is a chemical compound with the empirical formula C12H18BClN2O3 . It is a solid substance and belongs to the class of organic compounds known as piperazine carboxylic acids . These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .
Molecular Structure Analysis
The molecular weight of this compound is 284.55 . The SMILES string representation is Cl.CN1CCN(CC1)C(=O)c2ccc(cc2)B(O)O , and the InChI code is 1S/C12H17BN2O3.ClH/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18;/h2-5,17-18H,6-9H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Supramolecular Assemblies
Phenylboronic acid derivatives, including compounds structurally related to 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed due to hydrogen bonding interactions, demonstrating the potential of phenylboronic acids in constructing complex molecular structures (Pedireddi & Seethalekshmi, 2004).
Nootropic Agents
The synthesis of various 1,4-disubstituted 2-oxopyrrolidines and related compounds, which may include derivatives of this compound, has been explored for potential nootropic (cognitive enhancing) applications. These compounds have been tested for their ability to improve cognitive functions (Valenta et al., 1994).
Carbohydrate Chemistry
Phenylboronic acids, including derivatives like this compound, find significant applications in carbohydrate chemistry. They are known to condense with diols to form cyclic esters, facilitating the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).
Optical Modulation
Phenyl boronic acids are used in the optical modulation of polyethylene glycol-wrapped single-walled carbon nanotubes. These compounds, including phenylboronic acid derivatives, are important for saccharide recognition and can significantly influence the photoluminescence properties of carbon nanotubes (Mu et al., 2012).
Bio-hydrogel Development
Phenylboronic acid derivatives are instrumental in the development of intelligent bio-hydrogels, such as cellulose/phenylboronic acid composites. These hydrogels demonstrate glucose and pH-responsive behaviors, making them promising for applications in drug delivery and biosensing (Peng et al., 2018).
Catalysis in Organic Synthesis
Phenylboronic acids are used as catalysts in organic synthesis, such as in dehydrative condensation reactions between carboxylic acids and amines. This application highlights the role of phenylboronic acids, including this compound, in facilitating efficient chemical transformations (Wang, Lu, & Ishihara, 2018).
Palladium-Catalyzed Asymmetric Reactions
Phenylboronic acids are involved in palladium-catalyzed asymmetric 1,4-addition reactions, a crucial process in the synthesis of chiral molecules. This showcases the versatility of phenylboronic acids in asymmetric synthesis and chiral chemistry (Tamura et al., 2017).
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The associated hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes .
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as piperazine carboxylic acids , which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups . These compounds are often involved in binding to and modulating the activity of various receptors and enzymes.
Mode of Action
Based on its structural similarity to other piperazine carboxylic acids , it may interact with its targets through the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and activity of the target proteins.
Properties
IUPAC Name |
[4-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18/h2-5,17-18H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNVLRZFTJYYCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514535 | |
Record name | [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374927-12-5 | |
Record name | [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40514535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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